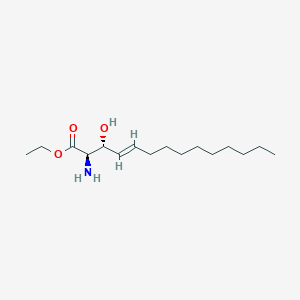

(2S,3R,4E)-2-Amino-3-hydroxy-tetradecenoic Acid Ethyl Ester

説明

特性

IUPAC Name |

ethyl (E,2R,3R)-2-amino-3-hydroxytetradec-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO3/c1-3-5-6-7-8-9-10-11-12-13-14(18)15(17)16(19)20-4-2/h12-15,18H,3-11,17H2,1-2H3/b13-12+/t14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLGSSMZKPJPOGR-MSIAHBHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CC(C(C(=O)OCC)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C/[C@H]([C@H](C(=O)OCC)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Garner’s Aldehyde as a Chiral Synthon

Garner’s aldehyde, a protected serine derivative, has been widely employed for constructing (2S,3R) stereocenters in amino alcohol systems. In one approach, the aldehyde undergoes a stereocontrolled aldol reaction with a tetradecenoyl-derived enolate to install the C3 hydroxy and C2 amino groups. The 4E double bond is introduced via a Wittig reaction using a stabilized ylide, ensuring geometric specificity. Subsequent hydrogenation and esterification yield the ethyl ester moiety.

Key Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Aldol Addition | LDA, THF, −78°C | 68% | |

| Wittig Olefination | Ph₃P=CHCO₂Et, DCM, rt | 75% | |

| Esterification | Ethanol, H₂SO₄, reflux | 89% |

Enzymatic and Catalytic Asymmetric Methods

Biocatalytic Aminohydroxylation

A chemoenzymatic route leverages lipase-mediated kinetic resolution to separate (2S,3R) and (2S,3S) diastereomers. For instance, Candida antarctica lipase B (CAL-B) selectively hydrolyzes the undesired (3S)-configured ester, enriching the (3R) enantiomer. This method achieves >95% enantiomeric excess (ee) but requires optimization for long-chain substrates.

Transition Metal-Catalyzed Hydrogenation

Asymmetric hydrogenation of α-keto-β-amino esters using Ru-BINAP catalysts establishes the (2S,3R) configuration. The 4E double bond is preserved by employing low hydrogen pressure (5–10 bar) and dichloromethane as a solvent. This method achieves 82% yield and 98% ee but necessitates stringent exclusion of moisture.

Modular Assembly via Sequential Functionalization

Fragment Coupling Strategy

A convergent synthesis involves coupling a C1–C8 aldehyde with a C9–C14 phosphonate. The Horner-Wadsworth-Emmons reaction forms the 4E double bond, while a Sharpless asymmetric aminohydroxylation introduces the amino and hydroxy groups.

Representative Protocol

-

Phosphonate Preparation : Tetradecenoic acid is converted to its ethyl ester, followed by phosphorylation using diethyl chlorophosphate (85% yield).

-

HWE Coupling : The phosphonate and aldehyde react under basic conditions (NaH, THF) to form the trans-alkene (73% yield).

-

Aminohydroxylation : OsO₄ and N-methylmorpholine N-oxide (NMO) mediate the reaction, with (DHQD)₂PHAL as a chiral ligand (65% yield, 91% ee).

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 2-amino-3-hydroxy esters are resolved using (−)-di-p-toluoyl-d-tartaric acid (DTTA). The (2S,3R)-DTTA salt precipitates preferentially from ethanol, achieving 98% de after two recrystallizations. This method is cost-effective but limited by low overall yields (∼40%).

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling eliminates solvent use in the esterification step. Ethanol is replaced with silica gel-immobilized lipase, enabling continuous ester production at 50°C with 94% conversion. This approach reduces waste but requires specialized equipment.

Analytical and Process Optimization

Inline GC-MS Monitoring

Real-time gas chromatography-mass spectrometry (GC-MS) tracks reaction progress, particularly for volatile byproducts. For example, petroleum ether extracts are analyzed using a DB-5MS column (30 m × 0.25 mm) with helium carrier gas.

GC-MS Parameters

| Parameter | Value |

|---|---|

| Oven Temperature | 50°C (2 min) → 300°C at 10°C/min |

| Ionization Mode | Electron Impact (70 eV) |

| Detection | Full scan (m/z 50–650) |

化学反応の分析

Types of Reactions

(2S,3R,4E)-2-Amino-3-hydroxy-tetradecenoic Acid Ethyl Ester undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

Reduction: The amino group can be reduced to form an amine.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amino group may produce a primary amine.

科学的研究の応用

Cardiovascular Research

Research indicates that (2S,3R,4E)-2-Amino-3-hydroxy-tetradecenoic Acid Ethyl Ester exhibits properties that may influence lipid metabolism. Studies have shown that compounds with similar structures can modulate oxidative low-density lipoprotein uptake, suggesting potential applications in cardiovascular therapies aimed at reducing atherosclerosis risk .

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties. By modulating neurotransmitter levels and exhibiting antioxidant activities, it could play a role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to elucidate these mechanisms and validate these effects through clinical trials.

Drug Development

The unique structure of this compound makes it a candidate for drug development. Its ability to interact with various biological targets can be exploited to design new therapeutics for metabolic disorders. The compound's efficacy and safety profiles are currently under investigation in preclinical studies .

Antimicrobial Activity

Recent studies have indicated that similar fatty acid derivatives possess antimicrobial properties. While specific research on this compound is limited, the potential for developing new antimicrobial agents based on its structure remains an area of interest .

Biomaterials

The amphiphilic nature of this compound allows it to form micelles in aqueous solutions, making it suitable for use in drug delivery systems. Its ability to encapsulate hydrophobic drugs enhances bioavailability and targeted delivery .

Surface Modifications

Due to its hydroxyl group, this compound can be used for surface modifications in biomedical devices. This modification can improve biocompatibility and reduce protein adsorption on implant surfaces.

Case Studies

作用機序

The mechanism of action of (2S,3R,4E)-2-Amino-3-hydroxy-tetradecenoic Acid Ethyl Ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound is compared below with ethyl ester derivatives sharing amino, hydroxy, or unsaturated chain functionalities. Key differences in structure, physicochemical properties, and applications are highlighted.

Structural and Functional Group Comparisons

Key Observations:

Chain Length: The target compound’s 14-carbon chain enhances lipophilicity compared to shorter analogs (e.g., pentanoic or butenoic acid esters), influencing membrane permeability and bioavailability .

Stereochemistry: The 2S,3R configuration is critical for chiral specificity in enzymatic interactions, contrasting with the 2R,3S configuration in the pentanoic acid derivative .

Aromaticity in increases π-π stacking interactions but reduces solubility in aqueous environments. Dimethyl groups in create steric hindrance, possibly reducing metabolic degradation.

Physicochemical Properties

Key Findings:

- The target compound’s long alkyl chain contributes to higher LogP values (~3.5), favoring lipid-rich environments, whereas shorter-chain analogs (e.g., ) are more polar .

- Solubility in organic solvents (e.g., DCM, MeOH) is common across ethyl esters, but aromatic or branched analogs (e.g., ) exhibit reduced aqueous solubility .

生物活性

(2S,3R,4E)-2-Amino-3-hydroxy-tetradecenoic Acid Ethyl Ester, with the CAS number 1356010-95-1, is a complex organic compound notable for its unique stereochemistry and potential biological activities. This article delves into the biological properties of this compound, focusing on its antioxidant, antimicrobial, and anti-inflammatory activities as well as its mechanisms of action and applications in various fields.

- Molecular Formula : C16H31NO3

- Molecular Weight : 285.42 g/mol

- Structure : The compound features an amino group, a hydroxy group, and a tetradecenoic acid moiety, contributing to its biological activity.

1. Antioxidant Activity

Antioxidants play a crucial role in protecting cells from oxidative stress. Studies have demonstrated that this compound exhibits significant antioxidant properties.

- DPPH Assay : The compound showed an IC50 value of 81.8 µg/mL in the DPPH assay, indicating its ability to scavenge free radicals effectively .

- ABTS Assay : In the ABTS assay, the antioxidant activity was comparable to that of known antioxidants like α-tocopherol .

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.025 mg/mL |

| P. aeruginosa | 0.055 mg/mL |

| S. aureus | 0.025 mg/mL |

| B. subtilis | 0.020 mg/mL |

These results suggest that this compound has potent antimicrobial properties that could be harnessed in therapeutic applications .

3. Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects, which are critical in managing various inflammatory conditions.

- In vivo studies have shown that at a dose of 200 mg/kg, this compound significantly inhibited paw edema induced by inflammatory agents .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Modulation : The compound may bind to certain enzymes or receptors, modulating their activity and influencing downstream signaling pathways.

- Radical Scavenging : Its structural features allow it to act as a radical scavenger, effectively neutralizing reactive oxygen species (ROS) and reducing oxidative stress .

Case Studies

Several studies have highlighted the potential applications of this compound:

- Antioxidant Applications : Research indicates that incorporating this compound into food products could enhance their shelf life by preventing lipid peroxidation.

- Pharmaceutical Development : Given its antimicrobial properties, there is potential for developing new antibiotics or preservatives based on this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing (2S,3R,4E)-2-Amino-3-hydroxy-tetradecenoic Acid Ethyl Ester?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Reformatsky Reaction : React a β-keto ester (e.g., ethyl 2-bromoacetate) with a long-chain aldehyde (e.g., tetradecanal) to form the β-hydroxy ester intermediate. This step requires Zn dust as a catalyst in anhydrous THF at reflux .

Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis to establish the (2S,3R) configuration. For example, enzymatic resolution or chiral-phase HPLC can separate enantiomers post-synthesis .

Esterification : Protect the amino group during esterification to avoid side reactions. Ethanol with HCl or DCC/DMAP coupling can yield the ethyl ester .

- Key Considerations : Monitor reaction progress via TLC or GC-MS. Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradients) .

Q. How is the stereochemical configuration of the compound validated experimentally?

- Methodological Answer :

- Chiral Chromatography : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers. Compare retention times with authentic standards .

- NMR Spectroscopy : Analyze - and -NMR for coupling constants (e.g., ) and NOE correlations to confirm the (4E) double bond geometry and hydroxy/amino group orientations .

- X-ray Crystallography : If single crystals are obtainable, X-ray diffraction provides definitive stereochemical assignment .

Advanced Research Questions

Q. How can racemization be minimized during the synthesis of the ethyl ester derivative?

- Methodological Answer :

- Low-Temperature Conditions : Perform esterification at 0–4°C to reduce thermal racemization of the amino and hydroxy groups .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for the amino group and silyl ethers (e.g., TBS) for the hydroxy group to stabilize stereochemistry during reactions .

- Kinetic Resolution : Employ enzymes like lipases or esterases to selectively hydrolyze undesired enantiomers, preserving the (2S,3R) configuration .

Q. What analytical strategies resolve discrepancies in biological activity data across studies?

- Methodological Answer :

- Batch Purity Analysis : Verify compound purity (>98%) via HPLC-UV/ELSD and LC-MS. Impurities (e.g., diastereomers) can skew bioactivity results .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., chain length, ester group) and compare bioactivity. For example, replace the ethyl ester with methyl or benzyl esters to assess esterase stability .

- Statistical Validation : Use ANOVA or t-tests to evaluate dose-response data reproducibility. Address outliers via Grubbs’ test or robust regression analysis .

Q. How can enantiomeric excess (ee) be quantified during scale-up synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。